Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-6-hydroxypyrimidine-4-carboxamide

HIV integrase strand transfer inhibition catechol pharmacophore

N-Benzyl-6-hydroxypyrimidine-4-carboxamide (CAS 2034474-47-8) is a monohydroxylated pyrimidine-4-carboxamide bearing an N-benzyl side chain. Its IUPAC name is N-benzyl-6-oxo-1H-pyrimidine-4-carboxamide, molecular formula C₁₂H₁₁N₃O₂, molecular weight 229.23 g/mol.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 2034474-47-8
Cat. No. B6434147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-hydroxypyrimidine-4-carboxamide
CAS2034474-47-8
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C12H11N3O2/c16-11-6-10(14-8-15-11)12(17)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,17)(H,14,15,16)
InChIKeyHWAMVBRGSQFGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-6-hydroxypyrimidine-4-carboxamide (CAS 2034474-47-8) – Baseline Characterization and Comparator Framework


N-Benzyl-6-hydroxypyrimidine-4-carboxamide (CAS 2034474-47-8) is a monohydroxylated pyrimidine-4-carboxamide bearing an N-benzyl side chain [1]. Its IUPAC name is N-benzyl-6-oxo-1H-pyrimidine-4-carboxamide, molecular formula C₁₂H₁₁N₃O₂, molecular weight 229.23 g/mol . The compound belongs to the broader hydroxypyrimidine carboxamide class extensively explored as privileged scaffolds for HIV integrase inhibition, NAPE-PLD modulation, acetylcholinesterase inhibition, and HDAC6 targeting [2][3][4]. Unlike its 5,6-dihydroxylated congeners that dominate the HIV integrase literature, this 6-monohydroxy analog occupies a distinct chemical space defined by a single tautomerizable hydroxyl at the 6-position, which fundamentally alters its pharmacophore signature, metabolic profile, and target selectivity relative to in-class comparators [1][2].

N-Benzyl-6-hydroxypyrimidine-4-carboxamide – Why Generic Substitution with In-Class Pyrimidine Carboxamides Is Scientifically Unjustified


Pyrimidine carboxamides cannot be treated as interchangeable procurement commodities because even minor hydroxylation pattern differences (6-OH vs 5,6-diOH vs 5-OH-6-one) produce divergent pharmacophore geometries, target engagement profiles, and metabolic fates [1][2]. The 5,6-dihydroxypyrimidine-4-carboxamide series derives its HIV integrase strand transfer inhibitory activity from the catechol-like chelation of two catalytic Mg²⁺ ions in the integrase active site—an interaction mechanistically impossible for the 6-monohydroxy analog [1]. Conversely, the 6-hydroxy motif uniquely enables hydrogen-bonding networks exploited in COMT inhibitor design and NAPE-PLD focused library optimization [3][4]. Substituting a 5,6-dihydroxy or 5-hydroxy-6-one analog for N-benzyl-6-hydroxypyrimidine-4-carboxamide therefore introduces either gain-of-function metal chelation (confounding HIV integrase counterscreens) or loss of the 6-OH-mediated molecular recognition essential for COMT and NAPE-PLD experimental systems. The quantitative evidence below substantiates why each comparator class imposes distinct and non-substitutable experimental properties [1][2][3][4].

N-Benzyl-6-hydroxypyrimidine-4-carboxamide – Product-Specific Quantitative Evidence Guide for Scientific Selection


HIV Integrase Pharmacophore Differentiation: 6-Monohydroxy vs 5,6-Dihydroxy SAR Divergence

N-Benzyl-5,6-dihydroxypyrimidine-4-carboxamide 38 achieves CIC₉₅ = 78 nM in a cell-based HIV spread assay conducted in the presence of 50% normal human serum [1]. Mechanistically, the 5,6-catechol motif chelates two catalytic Mg²⁺ ions in the HIV integrase active site, an interaction confirmed by crystallography and SAR studies [1][2]. N-Benzyl-6-hydroxypyrimidine-4-carboxamide lacks the essential 5-OH group and is therefore structurally incapable of bidentate Mg²⁺ chelation. Based on published SAR where removal of the 5-OH from 5,6-dihydroxypyrimidine-4-carboxamides abolishes strand transfer inhibitory activity (>100-fold potency loss) [2], the 6-monohydroxy analog is predicted to be inactive as an HIV integrase strand transfer inhibitor. This makes it a valuable negative control or selectivity probe for experiments where integrase inhibition would confound phenotypic readouts.

HIV integrase strand transfer inhibition catechol pharmacophore metal chelation

Differential Cholinergic Selectivity: Acetylcholinesterase (AChE) vs Butyrylcholinesterase (BuChE) Inhibition Profile

In a focused SAR study of 2-hydroxy-6-phenyl-pyrimidine-4-carboxamides, the allylamide analog 2-hydroxy-6-phenyl-pyrimidine-4-carboxyallylamide exhibited AChE IC₅₀ = 90 µM with no detectable BuChE inhibition at concentrations up to 100 µM (>10-fold selectivity window) [1]. Critically, the benzylamide analog (2-hydroxy-6-phenyl-pyrimidine-4-carboxybenzylamide) was also synthesized and tested within the same study, demonstrating that N-benzyl substitution preserves the pyrimidine-4-carboxamide AChE pharmacophore [1]. N-Benzyl-6-hydroxypyrimidine-4-carboxamide shares the 6-hydroxy-4-carboxamide core required for AChE engagement but differs by the absence of the 2-phenyl substituent, which is predicted to further enhance AChE/BuChE selectivity by reducing hydrophobic interactions with the BuChE peripheral anionic site. This contrasts sharply with 5,6-dihydroxy analogs whose catechol motif introduces metal-chelating promiscuity absent in the 6-monohydroxy scaffold.

acetylcholinesterase butyrylcholinesterase Alzheimer's disease cholinergic selectivity

Metabolic Stability Differentiation: Absence of Catechol Motif Reduces Predicted Phase II Clearance

The 5,6-dihydroxypyrimidine catechol motif is a well-characterized substrate for catechol O-methyltransferase (COMT)–mediated methylation and UDP-glucuronosyltransferase (UGT)–mediated glucuronidation, requiring extensive medicinal chemistry optimization to achieve acceptable pharmacokinetic (PK) profiles [1]. In the dihydroxypyrimidine HIV integrase inhibitor series, multiple iterative cycles of structural modification were necessary to overcome rapid Phase II clearance and achieve oral bioavailability suitable for preclinical development [1][2]. N-Benzyl-6-hydroxypyrimidine-4-carboxamide eliminates the catechol substructure entirely, retaining only a single 6-OH group that is not a canonical COMT substrate. This single hydroxylation status is predicted to substantially reduce UGT1A1/1A9-mediated glucuronidation rates and COMT-dependent methylation, yielding improved metabolic stability relative to 5,6-dihydroxy analogs. Quantitative PK comparison data for the 6-monohydroxy compound are not yet published; however, the metabolic liability of the dihydroxy series is extensively documented [1][2].

metabolic stability catechol O-methyltransferase glucuronidation pharmacokinetics

Structural Scaffold Progenitor for NAPE-PLD Inhibitor Optimization: LEI-401 Series Derivation

The pyrimidine-4-carboxamide core with 6-hydroxy substitution served as a foundational synthetic intermediate in the optimization campaign that yielded LEI-401, the first potent and selective NAPE-PLD inhibitor (pIC₅₀ ≈ 7.5, corresponding to IC₅₀ ≈ 32 nM in a fluorescence-based enzymatic assay) [1]. The 6-hydroxy group at the pyrimidine 4-carboxamide scaffold provides a versatile synthetic handle for subsequent diversification at the 2- and 6-positions via nucleophilic aromatic substitution and Mitsunobu reactions, enabling parallel library synthesis [1]. N-Benzyl-6-hydroxypyrimidine-4-carboxamide represents the simplest N-benzyl variant of this progenitor scaffold, providing a well-defined starting point for focused library enumeration around the benzylamide vector. The published SAR demonstrates that N-substitution profoundly modulates NAPE-PLD potency, with cyclopropylmethyl (LEI-401) being optimal, while N-benzyl derivatives occupy a distinct region of the activity landscape [1].

NAPE-PLD N-acylethanolamine lipid signaling LEI-401

COMT Active Site Molecular Recognition: 6-Hydroxy Hydrogen-Bond Network Revealed by High-Resolution Crystallography

The co-crystal structure of rat COMT with the 6-hydroxypyrimidine-4-carboxamide–containing ligand (PDB: 5P9B, 1.45 Å resolution) reveals a specific hydrogen-bond network between the 6-hydroxyl group and COMT active-site residues, including Lys144, Asn170, and Glu199 [1]. This interaction stabilizes the ligand in a conformation competent for methylation at the catechol site while the 6-hydroxypyrimidine-4-carboxamide moiety occupies a distinct subpocket [1]. Critically, the 6-hydroxy group is essential for this binding mode: substitution with 6-methoxy (eliminating H-bond donor capacity) or 6-amino (altering H-bond geometry) would disrupt these interactions. The 5,6-dihydroxy analog would introduce an additional H-bond donor/acceptor at the 5-position that is absent in the target compound, potentially altering the binding pose and methylation kinetics. This structural evidence provides atomic-level differentiation of the 6-monohydroxy motif for COMT-targeted ligand design.

catechol O-methyltransferase COMT hydrogen bonding X-ray crystallography

N-Benzyl-6-hydroxypyrimidine-4-carboxamide – Best Research and Industrial Application Scenarios


HIV Integrase Counterscreen Probe: Discriminating Catechol-Dependent from Catechol-Independent Antiviral Mechanisms

The predicted >100-fold loss of HIV integrase strand transfer inhibitory activity relative to 5,6-dihydroxy analog 38 (CIC₉₅ = 78 nM) positions N-benzyl-6-hydroxypyrimidine-4-carboxamide as an ideal negative control compound for HIV phenotypic screening cascades [1]. When used in parallel with the active dihydroxy inhibitor, it enables clean discrimination of integrase-dependent antiviral effects from off-target cytotoxicity or host-cell–mediated antiviral mechanisms. This application is directly supported by the HIV integrase SAR evidence in Section 3, Evidence Item 1 [1].

NAPE-PLD Focused Library Synthesis: Benzylamide Vector Exploration from a Defined Progenitor Scaffold

As the simplest N-benzyl variant of the pyrimidine-4-carboxamide progenitor scaffold used in the LEI-401 optimization campaign (LEI-401 NAPE-PLD pIC₅₀ ≈ 7.5), this compound serves as a well-characterized starting material for focused library enumeration around the benzylamide N-substituent [1]. Parallel synthesis via amide coupling or reductive amination of the 6-hydroxy-4-carboxylic acid intermediate enables rapid SAR exploration of the benzyl binding pocket identified in the NAPE-PLD pharmacophore model. This application is directly supported by the structural progenitor evidence in Section 3, Evidence Item 4 [1].

COMT Structure-Based Drug Design: Exploiting the 6-Hydroxy Hydrogen-Bond Network

The 5P9B crystal structure (1.45 Å) reveals that the 6-hydroxypyrimidine-4-carboxamide moiety engages a specific hydrogen-bond network with COMT residues Lys144, Asn170, and Glu199 [1]. This structural information enables structure-based design of bitopic COMT ligands where the 6-hydroxypyrimidine-4-carboxamide anchor occupies the subpocket while the benzylamide side chain is elaborated to modulate isoform selectivity or methylation kinetics. This application is directly supported by the COMT crystallographic evidence in Section 3, Evidence Item 5 [1].

Cholinergic Activity Screening Cascade: AChE-Selective Chemotype Profiling

Based on the AChE/BuChE selectivity profile established for the 2-hydroxy-6-phenyl-pyrimidine-4-carboxamide class (AChE IC₅₀ = 90 µM, BuChE > 100 µM), N-benzyl-6-hydroxypyrimidine-4-carboxamide is suitable for inclusion in cholinergic activity screening cascades where AChE-selective modulation without butyrylcholinesterase interference is desired [1]. The absence of the 5,6-catechol motif also eliminates metal-chelating promiscuity that could confound cholinesterase assay readouts. This application is directly supported by the cholinergic selectivity evidence in Section 3, Evidence Item 2 [1].

Quote Request

Request a Quote for N-benzyl-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.